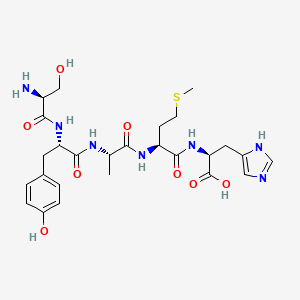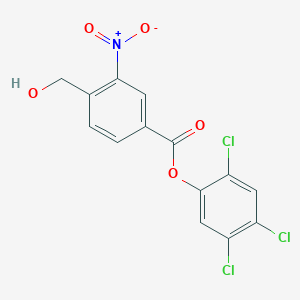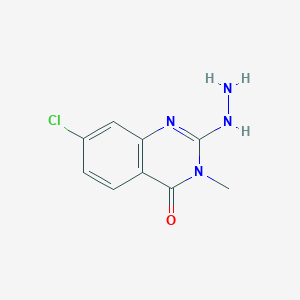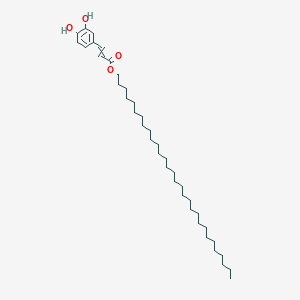
L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- is a peptide compound composed of five amino acids: L-histidine, L-serine, L-tyrosine, L-alanine, and L-methionine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-histidine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid, L-serine, is activated and coupled to the deprotected amine group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for L-tyrosine, L-alanine, and L-methionine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino acids.
Aplicaciones Científicas De Investigación
L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The peptide can modulate these targets’ activity through binding interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Histidine, L-seryl-L-tyrosyl-L-tryptophyl-L-methionyl-: Contains tryptophan instead of alanine.
L-Histidine, L-seryl-L-tyrosyl-L-asparaginyl-L-methionyl-: Contains asparagine instead of alanine.
Uniqueness
L-Histidine, L-seryl-L-tyrosyl-L-alanyl-L-methionyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of alanine, a non-polar amino acid, may influence the peptide’s hydrophobicity and interaction with other molecules.
Propiedades
Número CAS |
173480-62-1 |
|---|---|
Fórmula molecular |
C26H37N7O8S |
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C26H37N7O8S/c1-14(30-25(39)20(32-23(37)18(27)12-34)9-15-3-5-17(35)6-4-15)22(36)31-19(7-8-42-2)24(38)33-21(26(40)41)10-16-11-28-13-29-16/h3-6,11,13-14,18-21,34-35H,7-10,12,27H2,1-2H3,(H,28,29)(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,40,41)/t14-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
UKJAXVMXPULQMF-ZTIIYBLCSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CC(C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)

![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)

![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)



![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)



